Tert-butyl3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H22F2NO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. The presence of fluorine atoms and a methoxymethyl group in its structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and methoxymethyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in the formation of new functionalized piperidine derivatives.
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate is unique due to the presence of both fluorine atoms and a methoxymethyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H21F2NO3 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(16)15-6-5-9(7-17-4)12(13,14)8-15/h9H,5-8H2,1-4H3 |
InChI Key |
CKAXDYBCNUABAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)COC |
Origin of Product |
United States |
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